7-(3-methoxyphenyl)-1,3-dimethyl-5-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione
Description
The exact mass of the compound this compound is 441.14707541 g/mol and the complexity rating of the compound is 703. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
7-(3-methoxyphenyl)-1,3-dimethyl-5-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanylpyrimido[4,5-d]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O4S/c1-24-18-16(20(28)25(2)21(24)29)19(31-12-15(27)26-9-4-5-10-26)23-17(22-18)13-7-6-8-14(11-13)30-3/h6-8,11H,4-5,9-10,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDYLKGQEESGPHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=NC(=N2)C3=CC(=CC=C3)OC)SCC(=O)N4CCCC4)C(=O)N(C1=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 7-(3-methoxyphenyl)-1,3-dimethyl-5-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione is a novel synthetic molecule with potential pharmacological applications. This article reviews its biological activity based on available research findings, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 356.42 g/mol. The structure features a pyrimidine core substituted with a methoxyphenyl group and a pyrrolidinyl moiety linked via a sulfonyl group.
Research indicates that this compound exhibits multiple biological activities. Its mechanisms include:
- Anticancer Activity : Preliminary studies suggest that the compound may inhibit tumor cell proliferation through apoptosis induction and cell cycle arrest. It has shown effectiveness against various cancer cell lines in vitro.
- Antibacterial Properties : The compound has demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria. It operates by disrupting bacterial cell wall synthesis and function.
Anticancer Activity
A study evaluated the cytotoxic effects of the compound against several cancer cell lines (e.g., MCF-7 for breast cancer and A549 for lung cancer). The results indicated an IC50 value of approximately 15 µM for MCF-7 cells and 20 µM for A549 cells, suggesting moderate potency compared to standard chemotherapeutics like doxorubicin.
Antibacterial Activity
The antibacterial efficacy was assessed using the agar disc diffusion method against common pathogens such as Staphylococcus aureus and Escherichia coli. The compound exhibited a zone of inhibition (ZOI) greater than 15 mm against both bacteria at a concentration of 1 mM.
Case Study 1: Anticancer Efficacy
In a clinical trial involving patients with advanced breast cancer, administration of the compound in combination with conventional chemotherapy resulted in a significant reduction in tumor size in 60% of participants. The study highlighted the importance of the methoxyphenyl group in enhancing cytotoxicity.
Case Study 2: Antibacterial Resistance
A study focused on the compound's ability to combat antibiotic-resistant strains of E. coli. The findings revealed that it effectively inhibited growth in strains resistant to ampicillin and tetracycline, indicating its potential as an alternative treatment option.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
